

7-iodoisobenzofuran-1(3H)-one CAS number and structure

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Compound of Interest

Compound Name: 7-iodoisobenzofuran-1(3H)-one

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An In-depth Technical Guide to 7-iodoisobenzofuran-1(3H)-one

Topic: **7-iodoisobenzofuran-1(3H)-one** CAS Number: 105694-46-0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-iodoisobenzofuran-1(3H)-one is a halogenated heterocyclic compound belonging to the phthalide (or isobenzofuranone) class. While a relatively simple molecule, it serves as a critical building block in synthetic and medicinal chemistry. The phthalide core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities.^[1] The introduction of an iodine atom at the 7-position provides a versatile synthetic handle for further molecular elaboration, particularly through cross-coupling reactions, making it highly valuable for creating diverse chemical libraries for drug discovery. This guide provides an in-depth analysis of its chemical properties, synthesis, and burgeoning applications, with a focus on its relevance to modern therapeutic development, including recent discoveries of isobenzofuranone derivatives as potent inhibitors of novel drug targets.^{[2][3]}

Core Compound Identification and Properties Structure and Nomenclature

The fundamental structure consists of a bicyclic system where a γ -lactone ring is fused to a benzene ring. The iodine atom is substituted at the C7 position of the benzene ring.

- Systematic Name: **7-iodoisobenzofuran-1(3H)-one**^[4]
- Synonyms: 7-Iodo-3H-2-benzofuran-1-one, 7-Iodophthalide^[5]
- CAS Number: 105694-46-0^{[4][6]}
- Molecular Formula: C₈H₅IO₂^{[4][6]}
- Canonical SMILES: C1C2=C(C(=CC=C2)I)C(=O)O1^[5]

Physicochemical Properties

The physicochemical properties of **7-iodoisobenzofuran-1(3H)-one** are summarized below. These data are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

Property	Value	Reference(s)
Molecular Weight	260.03 g/mol	[4][6]
Appearance	White to off-white solid	[4]
Purity (Typical)	95% - 97%	[5][6]
Storage Conditions	2-8°C, protect from light	[4]
Hydrogen Bond Donors	0	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bond Count	0	[5]
Complexity	181	[5]

Synthesis and Mechanistic Insights

The synthesis of **7-iodoisobenzofuran-1(3H)-one** typically involves the formation of the lactone ring from an appropriately substituted benzene precursor. The choice of synthetic route is governed by the availability of starting materials, desired scale, and reaction efficiency.

Retrosynthetic Approach and Key Precursors

A logical retrosynthetic analysis points to precursors such as 2-carboxy-6-iodobenzoic acid or its derivatives. The key transformation is the selective reduction of one carboxylic acid group (or its ester equivalent) to a hydroxymethyl group, followed by intramolecular cyclization (lactonization). An alternative precursor is an iodinated phthalic anhydride, which can be selectively reduced.

Figure 2: Retrosynthetic pathways for **7-iodoisobenzofuran-1(3H)-one**.

Example Synthetic Protocol: Reduction of 3-Iodophthalic Anhydride

This protocol describes a common laboratory-scale synthesis. The causality for reagent selection lies in the need for a reducing agent mild enough to selectively reduce one carbonyl of the anhydride without affecting the aromatic iodine.

Objective: To synthesize **7-iodoisobenzofuran-1(3H)-one** from 3-iodophthalic anhydride.

Materials:

- 3-Iodophthalic anhydride
- Sodium borohydride (NaBH_4)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1 equivalent of 3-iodophthalic anhydride in anhydrous THF.
- Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (0.5-1.0 equivalents) portion-wise over 30 minutes. Rationale: The controlled, low-temperature addition of NaBH₄ helps to manage the exothermic reaction and improve the selectivity of the reduction of one carbonyl group over the other.
- Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2-3). Rationale: The acid protonates the intermediate alkoxide and neutralizes any excess borohydride.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
- Washing: Wash the combined organic layers with saturated NaHCO₃ solution to remove any unreacted acidic species, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure **7-iodoisobenzofuran-1(3H)-one**.

Relevance in Modern Drug Discovery

The isobenzofuranone scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.^[1] The 7-iodo derivative is particularly strategic, as the iodine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Emerging Therapeutic Applications

Recent research has highlighted the potential of isobenzofuranone derivatives in targeting complex diseases, particularly in neuropharmacology.

- **TREK-1 Channel Inhibition:** A 2025 study detailed the discovery of isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 (TWIK-related potassium channel 1).[2] TREK-1 is implicated in regulating neuronal excitability and apoptosis. Its inhibition is a promising strategy for neuroprotection in conditions like ischemic stroke.[2]
- **Monoamine Oxidase B (MAO-B) Inhibition:** In 2022, novel 3,6-disubstituted isobenzofuran-1(3H)-ones were identified as potent and selective MAO-B inhibitors.[3] Selective MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[3]

Figure 3: Conceptual mechanism of action for isobenzofuranone-based inhibitors.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of **7-iodoisobenzofuran-1(3H)-one**, ensuring the reliability of research data.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the synthesized compound.

Parameter	Condition	Rationale
Column	C18 reverse-phase, 4.6 x 150 mm, 5 μ m	C18 is a versatile stationary phase suitable for retaining non-polar to moderately polar compounds.
Mobile Phase	A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA)	A standard reverse-phase eluent system. TFA is added to improve peak shape by ion suppression.
Gradient	50% B to 95% B over 15 minutes	A gradient elution ensures that compounds with a range of polarities can be effectively separated.
Flow Rate	1.0 mL/min	A typical analytical flow rate for a 4.6 mm ID column.
Detection	UV at 254 nm	The benzofuranone core contains a chromophore that strongly absorbs UV light at this wavelength.
Injection Volume	10 μ L	Standard volume for analytical HPLC.

Structural Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR should confirm the presence of aromatic protons and the methylene protons of the lactone ring. The splitting patterns and integration will be consistent with the 7-iodo substitution pattern. ^{13}C NMR will show the characteristic carbonyl carbon of the lactone and the carbon atom bearing the iodine.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to its molecular formula $\text{C}_8\text{H}_5\text{IO}_2$. [6] The isotopic pattern characteristic of iodine should also be observable.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate safety measures.

- Hazard Identification: While specific GHS data for this compound is sparse, related iodo-organic and lactone compounds can be irritants. It should be handled as a potentially hazardous chemical.
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
 - Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[7]
 - Hygiene: Wash hands thoroughly after handling.[8]
- Storage and Stability: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.[4] The compound is generally stable, but prolonged exposure to light and air should be avoided.

Conclusion

7-Iodoisobenzofuran-1(3H)-one is more than a simple chemical intermediate; it is a strategically important molecule for advancing drug discovery. Its well-defined structure, coupled with the synthetic versatility afforded by the iodine substituent, makes it an invaluable tool for medicinal chemists. The demonstrated success of the isobenzofuranone core in targeting critical enzymes and ion channels, particularly in the challenging field of neurodegenerative disease, underscores the significant potential of its derivatives as next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

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